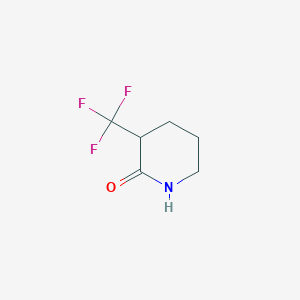

3-(Trifluoromethyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEBTTOBFKEZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Importance of the Trifluoromethylated Piperidinone Scaffold

An In-Depth Technical Guide to the Synthetic Pathways of 3-(Trifluoromethyl)piperidin-2-one

The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry.[1] This powerful electron-withdrawing group can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure, appearing in numerous natural products and pharmaceuticals.[3] The synthesis of its 3-trifluoromethylated derivative, this compound, thus represents a significant endeavor, creating a chiral building block of high value for drug discovery programs.

This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound. It is designed for researchers, medicinal chemists, and process development scientists. The discussion moves beyond a mere recitation of reaction schemes to dissect the underlying mechanistic principles and the strategic rationale behind the choice of precursors, catalysts, and reaction conditions. We will explore two primary strategic approaches: A) Ring Cyclization Strategies , where the piperidinone core is constructed from precursors already bearing the trifluoromethyl moiety, and B) Post-Modification of a Pre-formed Lactam Core , where the CF₃ group is installed onto the piperidin-2-one scaffold.

Part 1: Ring Cyclization Strategies for this compound

The most direct approaches to the target scaffold involve the cyclization of a linear precursor in which the trifluoromethyl group is already strategically positioned. These methods offer excellent control over the placement of the CF₃ group and can often be designed to control the stereochemistry at the C3 position.

Strategy A1: Cyclization of γ-Amino Acids and Their Derivatives

The intramolecular cyclization of 5-amino-3-(trifluoromethyl)hexanoic acid or its corresponding esters is a classical and fundamentally sound approach. The core challenge lies in the stereoselective synthesis of the linear precursor.

Mechanistic Rationale: The synthesis of the linear precursor can be achieved via a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing a γ-trifluoromethyl group. Subsequent activation of the carboxylic acid (or ester) and intramolecular nucleophilic attack by the amine closes the six-membered ring.

Proposed Workflow:

Figure 1: Workflow for piperidinone synthesis via conjugate addition and cyclization.

Experimental Protocol (Hypothetical Model):

-

Synthesis of the Amino Ester Precursor:

-

To a solution of ethyl 4-(trifluoromethyl)crotonate (1.0 eq) in ethanol at 0 °C, add (R)-α-methylbenzylamine (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor by TLC for the disappearance of the starting material.

-

Remove the solvent under reduced pressure and purify the resulting diastereomeric amino esters by column chromatography.

-

-

Debenzylation and Cyclization:

-

Dissolve the purified amino ester (1.0 eq) in methanol and add Palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (50 psi) and stir for 12 hours.

-

Filter the reaction through Celite to remove the catalyst.

-

Concentrate the filtrate. The resulting 5-amino-3-(trifluoromethyl)hexanoic ester will often cyclize upon heating under vacuum or with mild acid catalysis to yield racemic this compound.

-

Causality and Insights: The choice of a chiral amine in the conjugate addition step is a classic strategy for asymmetric induction, allowing for the separation of diastereomers, which can then be converted to enantiopure products. The palladium-catalyzed hydrogenolysis serves the dual purpose of removing the chiral auxiliary and reducing the ester to the acid if water is present, facilitating spontaneous lactamization.

Strategy A2: Aza-Diels-Alder [4+2] Cycloaddition

The aza-Diels-Alder reaction provides a powerful and convergent route to substituted piperidine systems.[4] By reacting a trifluoromethyl-containing 1-azadiene with a suitable dienophile, the piperidinone ring can be constructed in a single, often stereoselective, step.

Mechanistic Rationale: This pericyclic reaction involves the [4+2] cycloaddition between an electron-deficient azadiene and an electron-rich dienophile, such as an enol ether. The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory. The trifluoromethyl group on the azadiene enhances its reactivity as a Diels-Alder component.

Proposed Reaction Scheme:

Figure 2: Aza-Diels-Alder pathway to the target lactam.

Experimental Protocol (Adapted from Literature[4]):

-

In Situ Generation of Azadiene:

-

In a flame-dried flask under an inert atmosphere, dissolve 4,4,4-trifluorobut-2-enal (1.0 eq) and a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide, 1.05 eq) in anhydrous CH₂Cl₂.

-

Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) at -78 °C. Stir for 30 minutes to form the N-sulfinylimine intermediate, which exists in equilibrium with the 1-azadiene.

-

-

Cycloaddition:

-

To the cold solution, add ethyl vinyl ether (2.0 eq) dropwise.

-

Maintain the temperature at -78 °C and stir for 12-24 hours.

-

-

Workup and Hydrolysis:

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract with CH₂Cl₂. The crude cycloadduct is then hydrolyzed with mild aqueous acid (e.g., 1M HCl) to cleave the sulfinyl group and hydrolyze the enol ether, which tautomerizes to the desired lactam.

-

Purify by silica gel chromatography.

-

Trustworthiness and Validation: The use of a chiral sulfinamide auxiliary is a well-established method for achieving high diastereoselectivity in aza-Diels-Alder reactions. The stereochemical outcome is predictable and the auxiliary is readily cleaved under mild conditions, making this a robust and reliable strategy.

Part 2: Post-Modification of a Pre-formed Lactam Core

An alternative strategic disconnection involves the synthesis of the piperidin-2-one ring first, followed by the introduction of the trifluoromethyl group at the C3 position. This approach can be advantageous if the parent lactam is readily available and if efficient trifluoromethylation methods can be employed.

Strategy B1: α-Trifluoromethylation of a Lactam Enolate

This strategy relies on the deprotonation of piperidin-2-one at the α-position (C3) to form an enolate, which is then trapped by an electrophilic trifluoromethylating reagent.

Mechanistic Rationale: A strong, non-nucleophilic base is required to generate the lactam enolate. This nucleophilic enolate then attacks an electrophilic "CF₃⁺" source. The choice of base and trifluoromethylating agent is critical to avoid side reactions and achieve good yields.[5]

Proposed Reaction Scheme:

Figure 3: Pathway for direct electrophilic trifluoromethylation of a lactam.

Experimental Protocol (Hypothetical Model):

-

Protection: Protect the nitrogen of piperidin-2-one with a suitable group (e.g., Boc or Cbz) to prevent N-deprotonation.

-

Enolate Formation:

-

Dissolve the N-protected piperidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at -78 °C.

-

-

Trifluoromethylation:

-

Add a solution of an electrophilic trifluoromethylating reagent, such as Togni's reagent II (1.2 eq), in THF.[6]

-

Allow the reaction to slowly warm to room temperature over several hours.

-

-

Workup and Deprotection:

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Purify the N-protected product via column chromatography.

-

Cleave the protecting group under standard conditions (e.g., TFA for Boc) to yield the final product.

-

Causality and Asymmetric Variants: Direct trifluoromethylation of an achiral lactam will produce a racemic mixture. To achieve enantioselectivity, one could employ a chiral base for deprotonation or develop a catalytic asymmetric method. For instance, copper catalysis in conjunction with a chiral ligand has been used for the asymmetric trifluoromethylation of β-ketoesters, a principle that could be adapted to lactam systems.[5]

Quantitative Data Summary

The following table summarizes hypothetical but realistic target values for the described synthetic pathways, based on analogous transformations reported in the literature.

| Pathway | Key Reagents | Typical Yield | Stereoselectivity | Key Challenges | Relevant Citations |

| A1: Conjugate Addition | Chiral Amine, Pd/C | 50-70% (2 steps) | Moderate to High (via diastereomer separation) | Synthesis of trifluoromethylated crotonate; potential for racemization. | [7] |

| A2: Aza-Diels-Alder | Chiral Sulfinamide, Lewis Acid | 60-85% | >95:5 dr | Stability of the azadiene intermediate; requires cryogenic conditions. | [4] |

| B1: Electrophilic CF₃ | LDA, Togni's/Umemoto's Reagent | 40-60% | Racemic (unless asymmetric variant is used) | Enolate stability; competing side reactions; cost of reagents. | [5][6] |

Conclusion and Future Outlook

The synthesis of this compound can be approached through several scientifically sound strategies. Cyclization methods, particularly the Aza-Diels-Alder reaction, offer a highly convergent and stereocontrolled route, making them attractive for initial discovery efforts.[4] Direct trifluoromethylation of a pre-formed lactam core presents a complementary approach that may be more suitable for scale-up if the parent lactam is inexpensive, though achieving enantioselectivity remains a significant challenge that invites further research.[5]

Future efforts in this field will likely focus on the development of catalytic, enantioselective versions of these transformations. The use of organocatalysis or transition-metal catalysis to control the stereocenter at C3, either during ring formation or in a direct functionalization step, represents the next frontier for providing efficient and scalable access to this valuable chiral building block for the pharmaceutical industry.[8][9][10]

References

- 1. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)piperidin-2-one

Introduction

3-(Trifluoromethyl)piperidin-2-one is a fluorinated heterocyclic compound belonging to the lactam class of molecules. The incorporation of a trifluoromethyl (CF₃) group onto the piperidine-2-one scaffold is of significant interest to researchers in medicinal chemistry and drug development. The CF₃ group is a well-established bioisostere for a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical nature for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The fundamental step in characterizing any chemical entity is to establish its identity and structure. This compound is a six-membered ring containing a lactam (a cyclic amide) functional group, with a trifluoromethyl substituent at the 3-position, adjacent to the carbonyl group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1000934-03-1 | [4][5][6][7] |

| Molecular Formula | C₆H₈F₃NO | [4][5][8] |

| Molecular Weight | 167.13 g/mol | [4][5] |

| Monoisotopic Mass | 167.0558 Da | [8] |

| SMILES | C1CC(C(=O)NC1)C(F)(F)F | [8] |

| InChIKey | WDEBTTOBFKEZBC-UHFFFAOYSA-N | [8] |

Physicochemical Data Summary

The physicochemical properties of a compound are critical predictors of its behavior in biological systems. The data below are a combination of experimentally derived and computationally predicted values, providing a robust profile for this compound.

Table 2: Key Physicochemical Properties

| Property | Value / Prediction | Significance in Drug Discovery |

| Boiling Point | 237.6 ± 35.0 °C (Predicted) | Indicates volatility and thermal stability. |

| Flash Point | 97.5 ± 25.9 °C (Predicted) | Important for handling and safety assessment.[6] |

| logP | -0.4 to 1.1 (Predicted) | Measures lipophilicity, affecting absorption and distribution.[6][8] |

| Water Solubility | Predicted to be sparingly soluble | Affects formulation, bioavailability, and administration routes. |

| pKa (Amide N-H) | ~17-18 (Predicted, weakly acidic) | Influences ionization state at physiological pH, affecting solubility and receptor interaction. |

| Refractive Index | 1.39 (Predicted) | A physical constant useful for identification and purity assessment.[6] |

The presence of the polar lactam group suggests some aqueous solubility, while the trifluoromethyl group significantly increases lipophilicity compared to its non-fluorinated analog. The predicted logP values span a range, indicating that experimental determination is crucial for an accurate assessment.

Spectroscopic Profile for Structural Confirmation

For any researcher synthesizing or utilizing this compound, spectroscopic analysis is essential for identity and purity verification.

-

¹H NMR: Protons on the piperidine ring will appear as complex multiplets in the aliphatic region. The N-H proton of the lactam will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (C=O) at the downfield end (~170 ppm), the carbon bearing the CF₃ group, and the other four aliphatic carbons of the ring.

-

¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This is a highly sensitive and unambiguous method for confirming the presence of the CF₃ group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactam carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹. A broad absorption for the N-H stretch will be visible around 3200 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak ([M]+) corresponding to the exact mass (167.0558) would be observed, along with characteristic fragmentation patterns.

Experimental Determination of Key Parameters

To move beyond predicted values, standardized experimental protocols are necessary. The following sections detail the methodologies for determining solubility, pKa, and logP.

Solubility Determination (Qualitative)

Causality: The solubility of a compound is governed by the principle of "like dissolves like."[9] This protocol systematically tests the compound's solubility in a range of solvents of varying polarity and pH to build a comprehensive solubility profile, which is foundational for formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

-

Preparation: Add approximately 2-5 mg of this compound to separate, clean, and dry test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a test solvent (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane).

-

Mixing: Vigorously shake or vortex each tube for 10-20 seconds.

-

Observation: Let the tubes stand for 60 seconds and observe. Classify as:

-

Soluble: The solid completely dissolves, forming a clear, single-phase solution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

-

Interpretation:

-

Solubility in water suggests polarity from the lactam group.

-

Solubility in 5% HCl would indicate a basic functional group (unlikely to be significant for this molecule).

-

Solubility in 5% NaOH would indicate an acidic proton (the N-H is very weakly acidic and may not dissolve).

-

Solubility in organic solvents like ethanol or dichloromethane indicates its organic character.

-

Insolubility in a non-polar solvent like hexane highlights the compound's overall polarity.

-

Caption: Workflow for qualitative solubility testing.

pKa Determination via Potentiometric Titration

Causality: The pKa value defines the pH at which a molecule is 50% ionized. For the weakly acidic N-H of the lactam, this value is high but important for understanding potential hydrogen bonding interactions. Potentiometric titration is a highly accurate method that measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa.[12][13]

Protocol: [12]

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent (if necessary) and dilute with water to a final concentration of approximately 1 mM. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Data Collection: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point of the titration curve.

-

Replication: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[12]

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination via Shake-Flask Method

Causality: The partition coefficient (LogP) is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[14] It is the primary measure of lipophilicity. The shake-flask method is the traditional gold standard, directly measuring this partitioning.[14][15]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the saturated n-octanol.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the saturated n-octanol stock solution with a known volume of the saturated water.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase (n-octanol and water). Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR for fluorinated compounds).[17]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[14]

Caption: Workflow for LogP determination by the shake-flask method.

Synthesis and Safety Considerations

Synthetic Outline

The synthesis of trifluoromethyl-substituted piperidines often involves specialized reagents and multi-step sequences. While numerous methods exist for creating related structures, a common approach could involve the cyclization of a suitably functionalized amino acid precursor or the direct trifluoromethylation of a pre-formed piperidine ring system.[1][18][19] Researchers should consult specialized literature for detailed synthetic procedures.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Based on data for similar fluorinated heterocyclic compounds, the following precautions are recommended:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21][22][23] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place.[21] Recommended storage temperature is often 2-8°C to ensure long-term stability.[6] Keep away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[20]

Conclusion

This compound is a molecule with a compelling profile for chemical and pharmaceutical research. Its physicochemical properties are defined by a balance between the polar lactam functionality and the lipophilic, electron-withdrawing trifluoromethyl group. This guide has provided a detailed overview of its key characteristics and, more importantly, the robust experimental frameworks required to measure them accurately. A thorough understanding and experimental validation of these properties are indispensable first steps in the journey of developing novel therapeutics and chemical tools.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H8F3NO | CID 42944935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1000934-03-1 | AQB93403 [biosynth.com]

- 5. This compound | 1000934-03-1 [m.chemicalbook.com]

- 6. 3-(三氟甲基)哌啶-2-酮_cas号1000934-03-1_3-(trifluoromethyl)piperidin-2-one_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 7. 1000934-03-1|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C6H8F3NO) [pubchemlite.lcsb.uni.lu]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. acdlabs.com [acdlabs.com]

- 15. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. enamine.net [enamine.net]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aksci.com [aksci.com]

- 21. aksci.com [aksci.com]

- 22. synquestlabs.com [synquestlabs.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-(Trifluoromethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)piperidin-2-one, a fluorinated lactam of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, structural characterization, potential applications, and safety considerations, offering a foundational resource for researchers in the field.

Core Compound Identity and Physicochemical Properties

Chemical Name: this compound

CAS Number: 1000934-03-1[1]

Molecular Formula: C₆H₈F₃NO

Molecular Weight: 167.13 g/mol [1]

The structure of this compound features a six-membered piperidinone ring, which is a δ-lactam, substituted at the 3-position with a trifluoromethyl group. The trifluoromethyl group, a common bioisostere for a methyl group, significantly influences the molecule's properties. Its strong electron-withdrawing nature can impact the acidity of the N-H proton and the reactivity of the adjacent carbonyl group. Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability, a desirable trait in drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000934-03-1 | [1] |

| Molecular Formula | C₆H₈F₃NO | [1] |

| Molecular Weight | 167.13 g/mol | [1] |

| Boiling Point | 237.6±35.0 °C (Predicted) | |

| Flash Point | 97.5±25.9 °C (Predicted) | |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 3-substituted piperidin-2-ones and the introduction of trifluoromethyl groups.

A promising approach involves the cyclization of a δ-amino ester precursor bearing a trifluoromethyl group at the appropriate position. This strategy offers good control over the regiochemistry and can be adapted for scale-up.

Proposed Synthetic Pathway

A logical synthetic approach would start from a readily available trifluoromethylated building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of the Michael Adduct

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise.

-

After stirring for 30 minutes, add acrylonitrile (1.2 equivalents) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct.

Causality: The Knoevenagel-Doebner condensation followed by a Michael addition is a classic and reliable method for carbon-carbon bond formation. The use of a strong base like sodium ethoxide is crucial for the deprotonation of the active methylene group in the trifluoro-β-ketoester, initiating the reaction cascade.

Step 2: Reductive Cyclization

-

Dissolve the crude Michael adduct in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).

-

Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70°C.

-

Maintain the reaction under these conditions for 24-48 hours, monitoring the uptake of hydrogen.

-

After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Causality: The catalytic hydrogenation serves a dual purpose: reduction of the nitrile group to a primary amine and the keto group to a hydroxyl group, which then undergoes spontaneous intramolecular cyclization (lactamization) to form the stable six-membered piperidinone ring. Raney Nickel is a well-established catalyst for such transformations due to its high activity and selectivity.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on the known spectral data of similar 3-substituted piperidin-2-ones and trifluoromethylated compounds, the following characteristic signals can be predicted:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Fragmentation Pattern |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5-7.5 (br s, 1H, NH), ~3.2-3.5 (m, 2H, -CH₂-NH-), ~2.8-3.1 (m, 1H, -CH(CF₃)-), ~1.8-2.2 (m, 4H, ring CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~170-175 (C=O), ~120-130 (q, J ≈ 280 Hz, CF₃), ~45-55 (CH₂-NH), ~40-50 (q, J ≈ 30 Hz, CH-CF₃), ~20-30 (ring CH₂) |

| Mass Spectrometry (EI) | M⁺ at m/z 167. Common fragments would include the loss of the trifluoromethyl group ([M-CF₃]⁺ at m/z 98) and characteristic piperidinone ring fragmentation patterns. |

Justification: The predicted ¹H and ¹³C NMR chemical shifts are based on the expected electronic environment of the protons and carbons in the molecule. The broad singlet for the NH proton is typical for amides. The quartet splitting pattern observed in the ¹³C NMR for the carbons attached to and adjacent to the trifluoromethyl group is a hallmark of fluorine coupling. The mass spectral fragmentation is predicted based on the stability of the resulting carbocations and radical cations, with the loss of the stable CF₃ radical being a likely initial fragmentation step.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the synthesis of more complex and biologically active molecules. The piperidine and piperidinone motifs are prevalent in a wide range of pharmaceuticals, and the introduction of a trifluoromethyl group can significantly enhance their therapeutic potential.

Key Advantages of the Trifluoromethyl Group in Drug Design:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer in vivo half-life of the drug.

-

Enhanced Lipophilicity: This property can improve a molecule's ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic pockets or through dipole-dipole interactions.

Diagram 2: Role of this compound as a Synthetic Intermediate

Caption: Synthetic utility of this compound.

Derivatives of trifluoromethyl-containing piperidines have shown promise in various therapeutic areas, including as anti-inflammatory agents and in the development of novel therapeutics targeting a range of diseases. For example, related structures have been investigated for their potential as inhibitors of various enzymes and receptors.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of related lactams and trifluoromethylated compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Trifluoromethylated compounds can be irritants and may have unknown toxicological properties.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal:

Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the field of drug discovery. Its unique combination of a lactam core and a trifluoromethyl substituent offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in addressing unmet medical needs.

References

The Ascendant Role of Trifluoromethylated Lactams in Modern Drug Discovery

An In-Depth Technical Guide:

A Senior Application Scientist's Perspective on a Privileged Scaffold

Lactams, or cyclic amides, represent a cornerstone of medicinal chemistry, most famously embodied by the β-lactam antibiotics like penicillins, which have revolutionized global health.[1] Their rigid cyclic structure provides a predictable scaffold for presenting functional groups, making them ideal candidates for drug design. Concurrently, the strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become a key strategy in modern drug development.[2][3] The CF₃ group is a powerful modulator of a molecule's physicochemical properties; its high electronegativity, metabolic stability, and lipophilicity can significantly enhance membrane permeability, binding affinity, and bioavailability.[4][5]

This guide provides a technical deep-dive into the synthesis, diverse biological activities, and therapeutic promise of trifluoromethylated lactams. We will move beyond a simple catalog of compounds to explore the causal relationships between structure, synthesis, and function, offering field-proven insights for researchers, chemists, and drug development professionals. This exploration aims to illuminate why this particular chemical class holds such significant promise for developing next-generation therapeutics for a wide array of diseases, from infectious agents to neurodegenerative disorders.[1][2][6]

Part 1: Strategic Synthesis of Trifluoromethylated Lactams

The therapeutic potential of any novel compound class is fundamentally enabled by the accessibility and efficiency of its chemical synthesis. The construction of trifluoromethylated lactams presents unique challenges, but several robust methodologies have emerged. The choice of synthetic route is critical, often dictated by the desired ring size, substitution pattern, and stereochemistry.

Palladium-Catalyzed Cycloaminocarbonylation: A Convergent Approach

One of the most elegant and efficient methods for synthesizing α-CF₃-β-lactams is through palladium-catalyzed cycloaminocarbonylation.[7] This one-step approach brings together three components—a fluorinated olefin, an aniline, and carbon monoxide (CO)—to rapidly construct the desired heterocyclic core.[7]

Causality of Experimental Choice: The power of this method lies in its convergency and the unique role of the trifluoromethyl group. Attempts to use non-fluorinated analogs, such as 2-bromopropene, fail to yield the lactam, instead producing a simple amide.[7] This suggests the electron-withdrawing nature of the CF₃ group is pivotal for the overall transformation, likely influencing the stability of key intermediates in the catalytic cycle. The use of specialized phosphine ligands, such as RuPhos, is crucial for achieving high yields and selectivity.[7]

Caption: General workflow for Palladium-catalyzed synthesis.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of an α-CF₃-β-Lactam[7]

-

Reactor Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and RuPhos (5 mol%).

-

Reagent Addition: Under an inert atmosphere (e.g., Argon), add the aniline derivative (1.0 mmol), triethylamine (NEt₃, 2.0 equiv), and toluene (2.0 mL).

-

Substrate Introduction: Add 2-bromo-3,3,3-trifluoropropene (2.0 mmol).

-

Carbonylation: Seal the Schlenk tube, purge with carbon monoxide (CO) gas three times, and then pressurize the reactor to 8 atm with CO.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

-

Work-up and Purification: After cooling to room temperature, carefully vent the CO pressure. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final α-trifluoromethyl-β-lactam.

Radical Cascade Reactions for γ-Lactam Synthesis

For the synthesis of five-membered γ-lactams, radical-mediated approaches offer a powerful alternative. A notable strategy involves the trifluoromethylcarbonylation of N-cyano alkenes using sodium triflinate (CF₃SO₂Na, Langlois' reagent) as the CF₃ radical source.[4]

Causality of Experimental Choice: This transition-metal-free method is advantageous for its mild reaction conditions and excellent functional group tolerance.[4] The reaction is initiated by the addition of a CF₃ radical to the alkene. The resulting carbon-centered radical is then trapped intramolecularly by the cyanamide group, triggering a cyclization cascade that, after hydrolysis, furnishes the desired γ-lactam. This approach is particularly valuable for synthesizing complex structures, as exemplified by its relevance to Nirmatrelvir, an antiviral drug containing a trifluoromethylated γ-lactam moiety.[4]

Part 2: A Spectrum of Biological Activity

The introduction of a trifluoromethyl group onto a lactam scaffold gives rise to a diverse range of biological activities, positioning these compounds as promising candidates for multiple therapeutic areas.[2][6]

Antibacterial Agents: A Modern Twist on a Classic Target

The β-lactam ring is the archetypal pharmacophore for antibiotics that inhibit bacterial cell wall synthesis.[1][7] Trifluoromethylation can enhance this activity and potentially overcome resistance mechanisms.

-

Mechanism of Action: Like their classical counterparts, CF₃-β-lactams are expected to inhibit penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The enhanced electrophilicity of the lactam carbonyl due to the adjacent CF₃ group could increase the rate of acylation of the active site serine in PBPs.

-

Overcoming Resistance: A significant challenge in antibiotic therapy is the prevalence of β-lactamase enzymes, which hydrolyze and inactivate β-lactam drugs.[8] The steric and electronic properties of the CF₃ group may render the lactam ring less susceptible to hydrolysis by certain β-lactamases.

-

Novel Derivatives: Recent research has focused on creating novel phosphonated 4-CF₃-β-lactams.[9] These compounds combine the antibacterial potential of the β-lactam core with the unique properties of the phosphonate group, which can improve membrane permeability and enzyme binding.[9]

| Compound Class | Target Organism | Activity (MIC µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazoles | S. aureus (MRSA) | 0.78 - 1.56 | [10] |

| N-(trifluoromethyl)phenyl pyrazoles | E. faecium (VRE) | 0.78 | [10] |

| C-3 Phosphonated 4-CF₃-β-lactams | Various bacterial strains | Under evaluation | [9] |

Note: The table includes data from trifluoromethylated compounds with antibacterial activity to provide context, as specific MIC values for many novel CF₃-lactams are still emerging in the literature.

Potent Enzyme Inhibition

The trifluoromethyl group is a key pharmacophore in many potent enzyme inhibitors.[11] When positioned adjacent to a carbonyl group, as in a trifluoromethyl ketone, it readily forms a stable, tetrahedral hemiacetal with active site nucleophiles (like serine), mimicking the transition state of substrate hydrolysis.[12][13] This principle extends to trifluoromethylated lactams.

-

Serine Protease Inhibition: Trifluoromethyl ketones are well-established slow-binding inhibitors of serine proteases like chymotrypsin.[12] A CF₃-lactam can be considered a cyclic analog, where the electrophilic carbonyl is activated by the CF₃ group, making it a prime target for the active site serine residue of proteases.

-

Other Enzyme Targets: The utility of the CF₃ group is not limited to proteases. Trifluoromethyl-containing analogs of captopril have been shown to be exceptionally potent inhibitors of Angiotensin-Converting Enzyme (ACE), with IC₅₀ values in the sub-nanomolar range.[14] This demonstrates the broad applicability of this moiety in designing inhibitors for various enzyme classes.

Caption: Inhibition of a serine protease by a CF₃-ketone.

Neuroprotection: An Emerging Frontier

Perhaps one of the most exciting and unexpected applications for lactam-containing compounds is in the realm of neuroscience. Glutamate is the primary excitatory neurotransmitter, and its excess in the synaptic cleft (excitotoxicity) is implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and ischemic injury following stroke.[15]

-

Upregulation of Glutamate Transporters: Groundbreaking research revealed that β-lactam antibiotics, notably ceftriaxone, can offer significant neuroprotection by increasing the expression of the primary astroglial glutamate transporter, GLT1 (EAAT2).[15] This transporter is responsible for clearing synaptic glutamate, thereby reducing excitotoxicity.

-

Therapeutic Potential: In animal models of ALS, ceftriaxone delayed neuron loss, preserved muscle strength, and increased survival.[15] It has also shown protective effects in models of ischemic injury.[15]

-

The Role of Trifluoromethylation: While the exact mechanism of GLT1 upregulation by β-lactams is still under investigation, trifluoromethylated derivatives present a compelling opportunity for optimization. The enhanced lipophilicity conferred by the CF₃ group could improve blood-brain barrier penetration, leading to higher effective concentrations at the target site.[16] Furthermore, the CF₃ group could modulate the binding of the lactam to the yet-unidentified molecular target that triggers the increase in GLT1 gene transcription.

Caption: Pathway for β-lactam-mediated neuroprotection.

Anticancer and Herbicidal Activities

The biological activity of trifluoromethylated lactams extends beyond the aforementioned areas.

-

Anticancer: Compounds containing lactam moieties have demonstrated a broad spectrum of biological activities, including anticancer effects.[1] For instance, a caprolactam derivative featuring an m-trifluoromethyl group showed potent anti-proliferative activity against MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines, with an IC₅₀ as low as 0.32 µM.[1]

-

Herbicidal: The trifluoromethylated pyrrolidinone (a γ-lactam derivative) Tetflupyrolimet is a recently developed herbicide with a novel mode of action: the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for plant growth.[17]

Part 3: Future Perspectives and Challenges

Trifluoromethylated lactams are emerging as a highly versatile and privileged scaffold in drug discovery.[3][5] The combination of the lactam's rigid, predictable geometry with the powerful physicochemical modulation of the CF₃ group creates a rich chemical space for therapeutic innovation.[2][6]

Future Directions:

-

Exploring Ring Diversity: While research has heavily focused on β-lactams, the synthesis and biological evaluation of trifluoromethylated γ-, δ-, and ε-lactams remain comparatively underexplored and represent a significant opportunity.[2][5][6]

-

Stereoselective Synthesis: The development of robust methods for the enantioselective synthesis of these compounds is critical, as biological activity is often confined to a single stereoisomer.[6]

-

Mechanism Deconvolution: For emerging applications like neuroprotection, elucidating the precise molecular target and downstream signaling pathways will be essential for rational drug design and optimization.

-

Computational Synergy: Integrating computational chemistry and molecular modeling with synthetic efforts can accelerate the discovery process, helping to predict ADME/Tox properties and refine structure-activity relationships.

Challenges:

-

Synthetic Complexity: The construction of highly substituted and stereochemically complex trifluoromethylated lactams can be challenging and require multi-step syntheses.[7]

-

Off-Target Effects: As with any biologically active molecule, a thorough evaluation of potential off-target effects and toxicity is paramount for clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 12. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research finds more efficient drug delivery within the brain using LAT1 [manufacturingchemist.com]

- 17. Tetflupyrolimet - Wikipedia [en.wikipedia.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis, History, and Significance of 3-(Trifluoromethyl)piperidin-2-one

Abstract

The δ-lactam known as 3-(Trifluoromethyl)piperidin-2-one (CAS No. 1000934-03-1) stands at the intersection of two powerful trends in modern medicinal chemistry: the strategic incorporation of fluorine to modulate pharmaceutical properties and the utilization of the piperidine scaffold, a cornerstone of many successful drugs.[1][2] This technical guide provides an in-depth exploration of this valuable synthetic building block. While a singular, seminal publication marking its "discovery" is not readily identifiable in the historical literature, its existence is a logical consequence of the evolution of organofluorine chemistry. This guide will therefore trace the historical development of synthetic methodologies that enabled its creation, detail plausible and established synthetic routes, and discuss its physicochemical properties and significance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Lactam

The piperidin-2-one (or δ-valerolactam) core is a six-membered cyclic amide that serves as a versatile scaffold in medicinal chemistry.[1] The introduction of a trifluoromethyl (-CF₃) group, particularly at the 3-position adjacent to the carbonyl, imparts a unique combination of steric and electronic properties. The high electronegativity and lipophilicity of the -CF₃ group can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3]

The biological importance of trifluoromethylated lactams is underscored by their investigation in various therapeutic areas, including cancer, diabetes, and infectious diseases.[2] this compound, therefore, is not merely a chemical curiosity but a "privileged" building block, pre-validated by the frequent appearance of its core components in bioactive molecules.

A Historical Perspective: The Confluence of Synthetic Capabilities

The story of this compound is not one of a sudden discovery but of a gradual convergence of synthetic prowess. Its history is intrinsically linked to the broader history of organofluorine chemistry.

-

Early Trifluoromethylation: The first introduction of a trifluoromethyl group into an aromatic compound was reported by Frédéric Swarts in the 1890s, using antimony trifluoride. This was later refined in the 1930s with the use of hydrogen fluoride, which became a cornerstone of industrial organofluorine chemistry.

-

Expansion to Heterocycles: In 1947, the principles of trifluoromethylation were extended to heterocyclic rings with the synthesis of trifluoromethylpyridine (TFMP).[4] This demonstrated that the robust -CF₃ group could be incorporated into the more complex scaffolds relevant to drug discovery.

-

Development of Modern Reagents: The 20th and early 21st centuries saw an explosion in the development of more sophisticated and milder trifluoromethylating agents. Reagents like trifluoromethyltrimethylsilane (Ruppert's reagent), trifluoromethane, and various electrophilic "CF₃+" sources made the introduction of this group into a wider array of molecules, including carbonyl compounds, more feasible and predictable.

The synthesis of this compound became conceivable as these powerful trifluoromethylation techniques were developed alongside methods for constructing and functionalizing lactam rings.

Synthetic Methodologies

While a specific "first synthesis" is not documented, several logical and scientifically sound pathways can be employed to construct this compound. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: α-Trifluoromethylation of a Pre-formed Lactam

This approach involves the direct introduction of the trifluoromethyl group onto the δ-valerolactam scaffold.

References

- 1. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound | 1000934-03-1 [m.chemicalbook.com]

A Strategic Guide to Target Deconvolution for Novel Therapeutics: The Case of 3-(Trifluoromethyl)piperidin-2-one

Executive Summary

The identification of a specific molecular target is a pivotal step in translating a promising chemical entity into a viable therapeutic candidate. This guide outlines a comprehensive, multi-pronged strategy for the target deconvolution and validation of 3-(Trifluoromethyl)piperidin-2-one, a novel compound possessing two key structural motifs of high interest in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous approved drugs, while the trifluoromethyl group is known to enhance metabolic stability, cell permeability, and binding affinity.[1][2][3][4] Given the absence of established pharmacological data for this specific molecule[5], this document provides a robust, field-proven framework for researchers to systematically uncover its mechanism of action. We will detail a logical progression from broad, unbiased target identification using advanced chemical proteomics to rigorous, multi-faceted target validation via biophysical, cellular, and genetic methodologies.

Rationale for Investigation: The Therapeutic Potential of the this compound Scaffold

The structure of this compound is not merely incidental; it is a deliberate combination of two powerful pharmacophoric elements, suggesting a high potential for biological activity.

-

The Trifluoromethyl (-CF₃) Group: The strategic incorporation of a -CF₃ group is a well-established method in medicinal chemistry to optimize drug-like properties.[6] Its strong electron-withdrawing nature can alter the pKa of nearby atoms, potentially strengthening interactions with biological targets.[7][8] Furthermore, the -CF₃ group increases lipophilicity, which can improve membrane permeability and oral bioavailability, while also blocking sites of metabolism, often leading to a longer in-vivo half-life.[1][3]

-

The Piperidin-2-one (δ-valerolactam) Scaffold: Piperidine and its derivatives are one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, found in drugs spanning analgesics, antipsychotics, and anti-cancer agents.[2][4][9] This prevalence indicates that the piperidine ring system provides an excellent three-dimensional framework for orienting functional groups to interact with a wide range of protein targets.[10] Derivatives have demonstrated diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.[11][12]

The combination of these two features in a single, relatively small molecule makes this compound a compelling candidate for phenotypic screening and subsequent target identification efforts.

A Strategic Framework for Target Identification

For a novel compound with unknown targets, a successful strategy begins with an unbiased, phenotype-driven discovery followed by robust, evidence-based target identification. The goal is to move from observing what the compound does to understanding how it does it.

Foundational Step: Phenotypic Screening

The initial step is to perform broad phenotypic screening to uncover a quantifiable biological effect. This involves testing the compound across a diverse array of cell-based assays relevant to various disease areas (e.g., oncology, immunology, neuroscience).

Example Phenotypic Assays:

-

Cell Viability/Proliferation Assays: (e.g., CellTiter-Glo®, MTT) in a panel of cancer cell lines.

-

Cytokine Release Assays: (e.g., ELISA, Luminex) in immune cells like PBMCs or macrophages stimulated with LPS.

-

Neurite Outgrowth Assays: In primary neurons or neuron-like cell lines.

-

Reporter Gene Assays: For key signaling pathways (e.g., NF-κB, Nrf2, STAT3).

A confirmed, reproducible "hit" in a disease-relevant phenotypic assay provides the necessary starting point and the biological system for target deconvolution.

Unbiased Target Identification: Chemical Proteomics

Once a phenotype is established, affinity-based chemical proteomics is the most direct and powerful method to identify the protein(s) to which the compound physically binds.[13][14] This approach "fishes" for targets from a complex biological lysate using a modified version of the compound as bait.[15][16]

The workflow below outlines the critical steps for identifying specific binding partners of this compound.

Caption: Workflow for affinity-based chemical proteomics.

-

Probe Synthesis (Causality): The parent compound must be modified with a linker and an affinity tag (e.g., biotin). The linker's attachment point and length are critical; it should be placed on a part of the molecule not essential for its biological activity to ensure the probe retains its binding capabilities. A synthetic chemistry campaign should create several linker variants to find the optimal probe.

-

Immobilization: The biotinylated probe is immobilized on streptavidin-coated magnetic beads.

-

Lysate Preparation: Prepare lysate from the cells where the phenotype was observed (e.g., the cancer cell line showing reduced viability).

-

Binding and Competition (Self-Validation):

-

Test Condition: Incubate the immobilized probe with the cell lysate.

-

Negative Control 1: Incubate beads without any probe with the lysate to identify proteins that bind non-specifically to the beads themselves.

-

Negative Control 2 (Critical): Pre-incubate the lysate with a significant excess (e.g., 100x) of the original, unmodified this compound before adding the probe-coated beads. True targets will be occupied by the free compound and will not bind to the beads.

-

-

Washing: Perform a series of stringent washes to remove proteins that are weakly or non-specifically bound.

-

Elution & Digestion: Elute the remaining bound proteins from the beads and digest them into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

-

Data Analysis: The primary candidates are proteins that are abundant in the "Test Condition" but significantly reduced or absent in the "Negative Control 2 (Competition)" sample. This quantitative comparison is key to distinguishing true targets from non-specific binders.[15][17]

Orthogonal Target Validation: Building Confidence

Identifying a protein via chemical proteomics is only the first step. A rigorous validation cascade using orthogonal methods is mandatory to confirm that this binding event is responsible for the observed cellular phenotype.[18][19]

Primary Validation: Cellular Target Engagement

The first question to answer is: does the compound bind the putative target protein inside intact, living cells? The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[22][23]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment: Treat cultured cells with either the vehicle control (e.g., DMSO) or a saturating concentration of this compound for a defined period.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., a gradient from 42°C to 68°C).

-

Lysis: Lyse the cells (e.g., via freeze-thaw cycles).

-

Separation (Self-Validation): Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

-

Quantification: Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using Western Blot or an ELISA-based method.

-

Analysis: Plot the percentage of soluble protein against temperature. A successful result is a rightward "thermal shift" in the melting curve for the compound-treated cells compared to the vehicle-treated cells, demonstrating intracellular target stabilization.[24]

Secondary Validation: Biophysical Characterization

Once cellular engagement is confirmed, it is crucial to quantify the binding interaction in a purified, cell-free system. Surface Plasmon Resonance (SPR) is a label-free technique that provides precise data on binding affinity (KD) and kinetics (ka, kd).[25][26][27]

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

-

Analyte Injection: Flow precise concentrations of this compound across the chip surface.

-

Detection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to the protein, generating a real-time sensorgram.[28]

-

Kinetic Analysis:

-

Association Phase (ka): Measure the rate of binding when the compound is flowing over the chip.

-

Dissociation Phase (kd): Measure the rate at which the compound dissociates from the protein when buffer is flowed over the chip.

-

-

Data Fitting: Fit the sensorgram data to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Definitive Validation: Genetic Perturbation

The most definitive way to link a target to a phenotype is to show that removing the target genetically mimics or abrogates the effect of the compound. CRISPR-Cas9 technology is the ideal tool for this.[29][][31]

Caption: Logic of a CRISPR-Cas9 target validation experiment.

-

gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the putative target protein.

-

Generate Knockout Cell Line: Transfect the relevant cell line with Cas9 nuclease and the validated gRNAs to generate a stable knockout (KO) cell line where the target protein is no longer expressed. A non-targeting gRNA should be used to create a control cell line.

-

Validation of Knockout: Confirm the absence of the target protein in the KO cell line via Western Blot or qPCR.

-

Phenotypic Assay (Self-Validation): Treat both the wild-type (WT) control cells and the KO cells with this compound at a concentration that produces the desired phenotype (e.g., 50% inhibition of proliferation).

-

Analysis: If the target is correct, the WT cells will show the expected phenotype, while the KO cells will be resistant to the compound's effects. This resistance demonstrates that the protein is required for the compound to elicit its biological activity.[32][33]

Data Synthesis and Prioritization

The data gathered from this multi-faceted approach must be synthesized to build a conclusive case for a specific target.

Table 1: Hypothetical Data Synthesis for a Putative Target (e.g., Kinase X)

| Experiment | Methodology | Metric | Hypothetical Result | Conclusion |

|---|---|---|---|---|

| Target ID | Affinity Proteomics | Fold-Enrichment (vs. Competition) | 50-fold enrichment | Kinase X is a specific binder. |

| Target Engagement | CETSA | Thermal Shift (ΔTm) | + 8.2 °C | Compound binds and stabilizes Kinase X in cells. |

| Binding Affinity | SPR | Dissociation Constant (KD) | 150 nM | Compound binds Kinase X with high affinity. |

| Genetic Validation | CRISPR KO | % Cell Viability (with compound) | WT Cells: 45%KO Cells: 98% | Kinase X is required for the compound's cytotoxic effect. |

Conclusion

The journey from a novel chemical entity to a validated therapeutic mechanism is a systematic process of hypothesis generation and rigorous testing. For this compound, a compound with significant potential based on its chemical architecture, the framework described herein provides a clear and robust path forward. By integrating unbiased chemical proteomics with an orthogonal validation suite of CETSA, SPR, and CRISPR-Cas9, research teams can confidently identify and validate its molecular target(s). This self-validating system ensures that only the most promising and well-understood candidates advance in the drug discovery pipeline, maximizing the probability of success.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H8F3NO | CID 42944935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. mdpi.com [mdpi.com]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drughunter.com [drughunter.com]

- 15. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 18. bio-rad.com [bio-rad.com]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. scispace.com [scispace.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. denovobiolabs.com [denovobiolabs.com]

- 26. nicoyalife.com [nicoyalife.com]

- 27. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 28. criver.com [criver.com]

- 29. selectscience.net [selectscience.net]

- 31. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. biocompare.com [biocompare.com]

- 33. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

Physicochemical Characterization of 3-(Trifluoromethyl)piperidin-2-one: A Guide to Lipophilicity and pKa Determination

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Efficacy

In modern drug discovery, the journey from a promising chemical entity to a successful therapeutic agent is governed by a molecule's intrinsic physicochemical properties. Among the most influential of these are lipophilicity and the acid dissociation constant (pKa), which collectively dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. 3-(Trifluoromethyl)piperidin-2-one is a heterocyclic scaffold of significant interest, incorporating a lactam ring common in pharmaceuticals and a trifluoromethyl (CF₃) group, a powerful modulator of chemical properties. This guide provides a comprehensive technical overview of the theoretical underpinnings, computational prediction, and experimental determination of the lipophilicity and pKa of this important molecular framework.

The lactam structure provides a rigid backbone, while the CF₃ group, owing to the high electronegativity of fluorine, acts as a strong electron-withdrawing group. This substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] Understanding the precise impact of this group on the compound's lipophilicity and ionization state is therefore paramount for predicting its behavior in a biological system.

Theoretical Framework: Deconstructing the Molecular Influences

To estimate the properties of this compound, we must first analyze its constituent parts: the parent piperidin-2-one ring and the trifluoromethyl substituent.

-

The Piperidin-2-one Scaffold: The parent compound, piperidin-2-one (also known as δ-valerolactam), is a relatively polar molecule. Experimental data for piperidin-2-one shows a negative LogP value of approximately -0.46, indicating its hydrophilic nature.[2] The amide proton (N-H) is weakly acidic, with a predicted pKa around 14.9, while the carbonyl oxygen provides a site for basicity, with a predicted pKa for the protonated form around -1.6.[3] This means that under physiological conditions, the molecule is overwhelmingly neutral.

-

The Trifluoromethyl (CF₃) Substituent: The introduction of a CF₃ group profoundly alters electronic and steric properties.

-

Impact on Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group and is known to increase the overall lipophilicity of a molecule.[1] This is a key reason for its frequent use in drug design to improve membrane penetration.[1] The Hansch hydrophobicity constant (π) for a CF₃ group is +0.88, indicating its strong contribution to lipophilicity.[1]

-

Impact on pKa: As a potent electron-withdrawing group, the CF₃ substituent exerts a strong negative inductive effect (-I). When placed at the C3 position adjacent to the amide nitrogen, it is expected to withdraw electron density from the N-H bond. This stabilizes the conjugate base (the deprotonated, anionic form), thereby increasing the acidity of the amide proton and significantly lowering its pKa value compared to the parent piperidin-2-one.[4]

-

In Silico Prediction: The First Pass in Physicochemical Profiling

Before committing to synthesis and resource-intensive experimental work, computational models provide rapid and valuable estimations of key molecular properties.[5] Several industry-standard software platforms are available for this purpose.[6]

-

ACD/Labs Percepta: This platform uses a large database of experimental values to train its prediction algorithms, offering classic and GALAS (Global, Adjusted Locally According to Similarity) prediction models for both pKa and LogP.[7][8][9][10]

-

ChemAxon Marvin Suite: MarvinSketch includes calculator plugins that predict a wide range of properties, including pKa, LogP, and LogD (the distribution coefficient at a specific pH).[11][12][13] These tools can also visualize the distribution of different ionic species as a function of pH.[11]

-

Molecular Discovery MoKa: This software uses a descriptor-based approach derived from molecular interaction fields to provide fast and accurate pKa and lipophilicity predictions.[14]

For this compound, these programs would analyze the structure and, based on their respective algorithms and training sets, provide estimated values.[15][16] While the exact output depends on the specific software and algorithm version, a reasoned estimation based on the theoretical framework is presented below.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| LogP | 0.5 - 1.2 | The hydrophilic piperidin-2-one core (LogP ≈ -0.46) is offset by the highly lipophilic CF₃ group (π ≈ +0.88). The final value is expected to be moderately lipophilic. |

| Acidic pKa (N-H) | 11.0 - 12.5 | The strong inductive electron withdrawal by the C3-CF₃ group significantly increases the acidity of the amide proton compared to the parent compound (pKa ≈ 14.9). |

| Basic pKa (C=O) | < -2.0 | The electron-withdrawing effect of the CF₃ group also reduces the basicity of the carbonyl oxygen, making it even less likely to be protonated than in the parent compound. |

Experimental Determination: Validating the Predictions

While computational predictions are invaluable for screening, experimental determination remains the gold standard for obtaining accurate physicochemical data for lead optimization and regulatory submission.

Protocol 1: Lipophilicity (LogD) Determination by Shake-Flask Method

The shake-flask method is the benchmark technique for LogP and LogD measurement, as recommended by the Organisation for Economic Co-operation and Development (OECD).[17][18] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[19][20][21]

Causality Behind Experimental Choices:

-

Pre-saturation: Both the n-octanol and aqueous buffer phases are pre-saturated with each other to ensure that the partitioning of the analyte is the only process measured, eliminating volume changes or partitioning driven by solvent-solvent miscibility.[20]

-

pH Control: LogD is pH-dependent for ionizable compounds. Using a buffer at a defined pH (e.g., 7.4 for physiological relevance) is critical for reproducibility and biological context.[22][23]

-

Quantification Method: Liquid chromatography (LC) coupled with UV or Mass Spectrometry (MS) detection is chosen for its sensitivity and specificity, allowing for accurate measurements even with small amounts of compound and in complex matrices.[17][24]

Step-by-Step Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4). In a separatory funnel, mix the buffer with n-octanol in a 1:1 volume ratio. Shake vigorously and allow the layers to separate completely overnight to achieve mutual saturation.

-

Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each).

-

Analyte Addition: Add a small aliquot of the compound stock solution to the biphasic system, ensuring the final organic solvent concentration is minimal (<1%) to avoid affecting the partitioning.

-

Equilibration: Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases and break any emulsions.[20]

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Be cautious to avoid cross-contamination at the interface.[17]

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated LC-UV or LC-MS method against a standard curve.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Protocol 2: pKa Determination by Potentiometric Titration